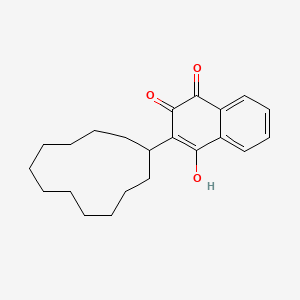![molecular formula C19H15NO2S B14446473 6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one CAS No. 78489-99-3](/img/structure/B14446473.png)
6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one is a heterocyclic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse biological activities and applications in various fields such as dyes, pigments, and pharmaceuticals. This particular compound features a propylsulfanyl group attached to the phenoxazine core, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one typically involves the condensation of 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium. This reaction yields 6-chlorobenzo[a]phenoxazin-5-one, which can then undergo further functionalization to introduce the propylsulfanyl group. The Buchwald-Hartwig amination reaction is often employed for this purpose, using palladium catalysts and appropriate ligands in a solvent mixture of dimethylformamide and toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom in the precursor can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxazines depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The propylsulfanyl group can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chlorobenzo[a]phenoxazin-5-one
- 6-Anilinobenzo[a]phenoxazin-5-one
- 6-Phenylbenzo[a]phenoxazin-5-one
Uniqueness
6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one is unique due to the presence of the propylsulfanyl group, which can significantly alter its chemical and biological properties compared to other phenoxazine derivatives. This modification can enhance its solubility, stability, and binding affinity towards specific molecular targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
78489-99-3 |
|---|---|
Formule moléculaire |
C19H15NO2S |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
6-propylsulfanylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C19H15NO2S/c1-2-11-23-19-17(21)13-8-4-3-7-12(13)16-18(19)22-15-10-6-5-9-14(15)20-16/h3-10H,2,11H2,1H3 |
Clé InChI |
SPPIIZUBZZRJLR-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=C2C(=NC3=CC=CC=C3O2)C4=CC=CC=C4C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



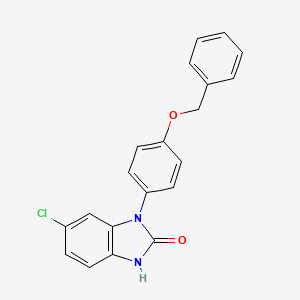
![1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14446410.png)
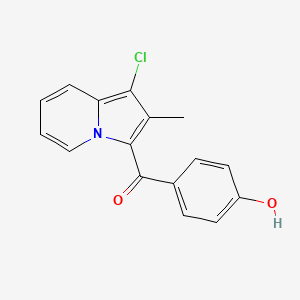
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)
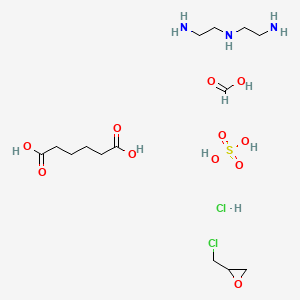

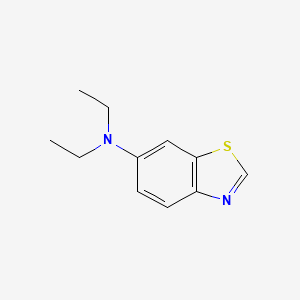
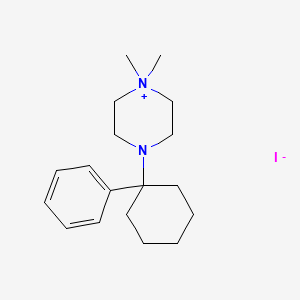

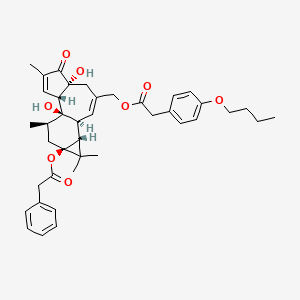
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)

